molecular formula C18H19BrN2O4S2 B2630971 5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}thiophene-2-sulfonamide CAS No. 1251584-19-6

5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}thiophene-2-sulfonamide

Cat. No.: B2630971
CAS No.: 1251584-19-6
M. Wt: 471.38
InChI Key: NGVJTQKOHXNVJB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a brominated thiophene core fused with a complex tricyclic heterocyclic system (9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one). The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making it a key functional handle for further derivatization.

Properties

IUPAC Name

5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S2/c19-16-6-7-17(26-16)27(23,24)20-12-4-5-15-14(11-12)18(22)21-9-2-1-3-13(21)8-10-25-15/h4-7,11,13,20H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJTQKOHXNVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}thiophene-2-sulfonamide typically involves multiple steps, including the introduction of the bromine atom, the formation of the thiophene ring, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as amines or alkyl groups.

Scientific Research Applications

5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}thiophene-2-sulfonamide has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Chlorine

A closely related analog, 5-chloro-N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-2-sulfonamide (), substitutes bromine with chlorine. Key differences include:

  • Electrophilicity : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine .
  • Bioactivity : Chlorinated analogs often exhibit reduced cytotoxicity but comparable antimicrobial profiles due to lower lipophilicity .

Core Heterocyclic Variations

  • Imidazo-Thiadiazole Derivatives : describes 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole , where bromine substitution at position 2 facilitates amine derivatization. Unlike the target compound, this lacks a sulfonamide linker and tricyclic system, limiting its conformational rigidity and target specificity .
  • Thiophene-Benzimidazole Hybrids: synthesizes 5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester, which shares a brominated thiophene core but replaces the sulfonamide with an ester-carboxylic acid group.

Critical Analysis of Structural Similarities and Divergences

  • Tricyclic vs. Bicyclic Systems : The target compound’s tricyclic framework (9-oxa-1-azatricyclo) imposes steric constraints that may enhance receptor binding compared to bicyclic analogs (e.g., imidazo-thiadiazole) .
  • Bromine Reactivity : The bromine atom’s position on the thiophene ring enables regioselective modifications, such as Suzuki couplings or nucleophilic substitutions, which are less feasible in chlorine-substituted analogs .

Biological Activity

5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}thiophene-2-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and specific activities associated with this compound.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a bromine atom at the 5-position and a sulfonamide group , which is known to enhance its biological interactions. The unique bicyclic azatricyclo framework contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving multi-step organic reactions that incorporate specific precursors containing requisite functional groups.

Antimicrobial Activity

Research indicates that compounds containing thiophene and sulfonamide moieties exhibit significant antimicrobial properties . Preliminary studies suggest that 5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-y}thiophene-2-sulfonamide may be effective against resistant bacterial strains, particularly those producing New Delhi Metallo-beta-lactamase (NDM) .

Case Study: Resistance Mechanisms

In vitro studies have demonstrated that this compound could inhibit the growth of multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent against infections caused by resistant pathogens .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications . The structural characteristics of thiophene derivatives are linked to their ability to induce cytotoxicity in cancer cells.

Experimental Findings

A study involving various thiophene derivatives indicated that compounds similar to 5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-y}thiophene-2-sulfonamide demonstrated potent activity against A549 lung adenocarcinoma cells. The findings revealed that modifications in the structure could significantly influence anticancer efficacy, suggesting a structure-dependent mechanism of action .

The mechanism through which 5-bromo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-y}thiophene-2-sulfonamide exerts its biological effects likely involves binding to specific enzymes or receptors associated with bacterial resistance and cancer cell proliferation pathways. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to quantify these interactions and elucidate the binding affinities.

Comparative Analysis

Activity Type Compounds Tested Efficacy Target Pathogen/Cell Line
Antimicrobial5-bromo-N-thiophene derivativesPotent against NDM-producing strainsStaphylococcus aureus
AnticancerSimilar thiophene derivativesSignificant cytotoxicity observedA549 lung adenocarcinoma cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-{...}thiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving brominated thiophene precursors and sulfonamide coupling. Key steps include halogenation (e.g., bromination at the thiophene 5-position), followed by nucleophilic substitution with the azatricyclo moiety. Gewald or Suzuki coupling reactions are recommended for introducing functional groups while preserving stereochemistry . Reaction optimization should employ Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility in complex multi-step syntheses .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the azatricyclo core and sulfonamide linkage. Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration data. For non-crystalline samples, Hirschfeld surface analysis complements NMR to resolve electron density distributions in the tricyclic system . Infrared (IR) spectroscopy identifies key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the azatricyclo-thiophene system, identifying electrophilic/nucleophilic sites. Ab initio studies on analogous bromo-oxa-thiatricyclo compounds reveal how bromine substituents influence ring strain and orbital hybridization . Molecular docking simulations assess potential biological interactions, focusing on sulfonamide’s role in hydrogen bonding with target proteins .

Q. What biological screening assays are suitable for evaluating this compound’s activity?

  • Methodology : Enzymatic inhibition assays (e.g., fluorescence-based or colorimetric) test the sulfonamide’s interaction with carbonic anhydrase or kinase targets. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity in cancer cell lines. For mechanistic insights, transcriptomic or proteomic profiling identifies downstream pathways affected by the azatricyclo-thiophene scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for analogous sulfonamide derivatives?

  • Methodology : Statistical meta-analysis of published data identifies outliers and trends. For example, discrepancies in Suzuki coupling yields may stem from Pd catalyst purity or solvent drying protocols. Reproducibility studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) isolate critical variables. Cross-validation with HPLC purity data ensures yield accuracy .

Q. What strategies optimize the compound’s synthetic scalability without compromising stereochemical purity?

  • Methodology : Continuous-flow chemistry minimizes side reactions by precise control of residence time and temperature gradients. For scale-up, telescoped reactions (e.g., in-line purification via scavenger resins) reduce intermediate isolation steps. Process Analytical Technology (PAT) tools (e.g., real-time FTIR monitoring) detect impurities early .

Q. How do the oxa-aza-tricyclo and sulfonamide moieties synergistically influence biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs with modified ring systems (e.g., replacing oxa with thia groups) or sulfonamide substituents. Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while molecular dynamics simulations (50–100 ns trajectories) reveal conformational stability in target binding pockets .

Q. What experimental and computational approaches validate contradictions between predicted and observed spectral data?

  • Methodology : Hybrid DFT-NMR workflows (e.g., DP4 probability analysis) reconcile computational chemical shift predictions with experimental NMR data. For unresolved signals, isotopic labeling (²H or ¹³C) clarifies ambiguous assignments. Comparative studies with crystallographic data (e.g., Cambridge Structural Database entries) resolve stereoelectronic discrepancies .

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